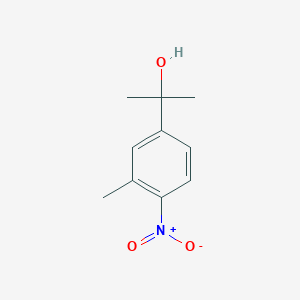

![molecular formula C14H15N5O4S B2627817 N-((8-羟基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)-4-甲氧基-3-甲基苯磺酰胺 CAS No. 2034368-01-7](/img/structure/B2627817.png)

N-((8-羟基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)-4-甲氧基-3-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. The structure of the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 72.6±0.5 cm3, and a polar surface area of 92 Å2 . It has 7 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .科学研究应用

除草剂活性

研究表明,三唑并[4,3-a]嘧啶衍生物在低施用量下对广泛植被具有显着的除草剂活性。这表明该类化合物,包括潜在的 N-((8-羟基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)-4-甲氧基-3-甲基苯磺酰胺,可以探索用于农业应用,特别是用于杂草控制和管理 (Moran,2003)。

抗菌活性

一项针对具有苯磺酰胺部分的新型吡唑啉和吡唑衍生物的研究表明,该类化合物对革兰氏阴性和革兰氏阳性细菌以及酵母样真菌具有抗菌活性。这表明三唑并[4,3-a]嘧啶衍生物在开发新型抗菌剂方面具有潜力 (Hassan,2013)。

抗真菌和生物潜力

另一项针对三唑并[3,4-b][1,3,4]噻二唑衍生物合成的研究表明,该类化合物具有良好的抗真菌活性,并强调了这些化合物的潜在生物应用。该研究的分子对接数据表明,合成的化合物可以影响特定酶的活性,这为进一步的抗真菌研究指明了方向 (Fedotov 等,2022)。

抗哮喘活性

三唑并[4,3-a]嘧啶类化合物也因其抗哮喘活性而受到评估,其中一些化合物显示出抑制豚鼠血小板活化因子 (PAF) 诱导的支气管收缩的能力。这表明该类化合物在治疗哮喘和其他呼吸系统疾病方面具有潜在的治疗应用 (Kuwahara 等,1997)。

抗惊厥活性

对取代的 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]嘧啶的研究揭示了其强大的抗惊厥活性,某些化合物在动物模型中显示出预防癫痫发作的功效。这突出了三唑并[4,3-a]嘧啶衍生物在开发新型抗惊厥药物方面的潜力 (Kelley 等,1995)。

作用机制

Target of Action

The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide are c-Met kinase and VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .

Mode of Action

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide interacts with its targets by inhibiting their activities . This inhibition disrupts the signaling pathways they are involved in, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell growth, survival, and angiogenesis . By inhibiting c-Met and VEGFR-2 kinases, it disrupts the signaling pathways these kinases are involved in, leading to downstream effects that can include reduced cell proliferation and angiogenesis .

Result of Action

The molecular and cellular effects of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide’s action include reduced cell proliferation and angiogenesis . These effects are a result of the compound’s inhibition of c-Met and VEGFR-2 kinases and the subsequent disruption of the signaling pathways they are involved in .

属性

IUPAC Name |

4-methoxy-3-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O4S/c1-9-7-10(3-4-11(9)23-2)24(21,22)16-8-12-17-18-13-14(20)15-5-6-19(12)13/h3-7,16H,8H2,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEHKEAMMPNKRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=C3N2C=CNC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B2627734.png)

![9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627735.png)

![3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2627744.png)

![3-(2-methoxyethyl)-5-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2627745.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2627746.png)

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylazepane](/img/structure/B2627748.png)

![3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2627756.png)